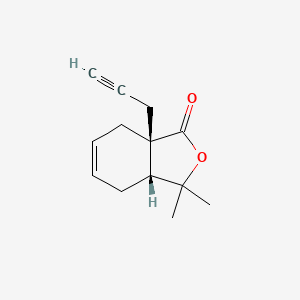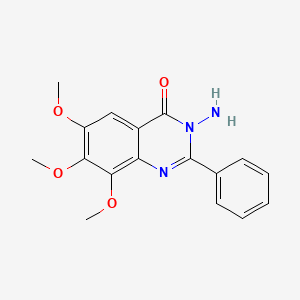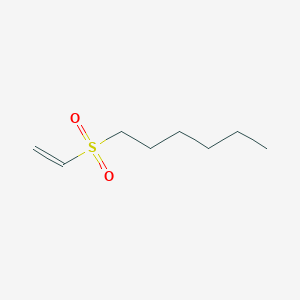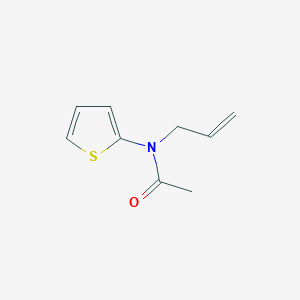
Cobalt;phosphanylidenecobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt;phosphanylidenecobalt is a coordination compound that features cobalt atoms bonded to phosphanylidenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;phosphanylidenecobalt typically involves the reaction of cobalt salts with phosphanylidenes under controlled conditions. One common method is the chemical bath deposition technique, where cobalt salts are reacted with phosphanylidenes in a solution, leading to the formation of the desired compound . The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of high-purity this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where cobalt salts and phosphanylidenes are mixed under optimized conditions. The process may include steps such as precipitation, filtration, and purification to obtain the final product. Advanced techniques like solid-liquid separation and calcination in the presence of oxygen can be employed to enhance the stability and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt;phosphanylidenecobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt oxides, while reduction may yield lower oxidation state cobalt complexes. Substitution reactions can result in a variety of cobalt-ligand complexes .
Applications De Recherche Scientifique
Cobalt;phosphanylidenecobalt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cobalt;phosphanylidenecobalt involves its interaction with molecular targets and pathways in biological systems. For example, in cancer cells, the compound can induce cell death through mechanisms such as ferroptosis, where it generates reactive oxygen species that damage cellular components . The compound’s ability to interact with proteins and DNA also plays a crucial role in its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to cobalt;phosphanylidenecobalt include other cobalt coordination complexes, such as:
- Cobalt(II) phosphate
- Cobalt(III) oxide
- Cobalt(II) chloride
Uniqueness
This compound is unique due to its specific coordination environment and the presence of phosphanylidenes, which impart distinct chemical and physical properties. Compared to other cobalt complexes, it may exhibit enhanced catalytic activity, stability, and biological activity .
Propriétés
Formule moléculaire |
Co2HP |
|---|---|
Poids moléculaire |
149.8481 g/mol |
Nom IUPAC |
cobalt;phosphanylidenecobalt |
InChI |
InChI=1S/2Co.HP/h;;1H |
Clé InChI |
LJZGLCGFCNJCTO-UHFFFAOYSA-N |
SMILES canonique |
P=[Co].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one](/img/structure/B13809229.png)






![3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13809269.png)
